2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone
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Overview
Description
2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is a chemical compound with the molecular formula C₁₃H₁₄ClFO and a molecular weight of 240.7 g/mol . It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving the interaction of small molecules with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)ethyl cyclobutyl ketone
- 2-(3-Fluorophenyl)ethyl cyclobutyl ketone
- 2-(3-Bromophenyl)ethyl cyclobutyl ketone
Uniqueness
2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-6-9(7-12(15)8-11)4-5-13(16)10-2-1-3-10/h6-8,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGBOGRBQYDQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644983 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-67-2 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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